molecular formula C12H13F3O3S B2822704 Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate CAS No. 2279122-33-5

Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate

Cat. No.: B2822704
CAS No.: 2279122-33-5
M. Wt: 294.29
InChI Key: NZDLSLKKLHSULM-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate: is a chemical compound characterized by its trifluoromethyl group and phenoxy structure. This compound is part of the broader class of organofluorine compounds, which are known for their unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate typically involves the following steps:

  • Thiophenol Formation: : The formation of the thiophenol derivative through a substitution reaction.

  • Esterification: : The final step involves esterification to form the methyl ester.

Industrial Production Methods: : On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: : Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate undergoes various chemical reactions, including:

  • Oxidation: : Conversion of the thioether group to sulfoxides or sulfones.

  • Reduction: : Reduction of the trifluoromethyl group under specific conditions.

  • Substitution Reactions: : Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed: : The major products include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: : Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate is explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: : In the materials industry, this compound is used in the production of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate include:

  • Trifluoromethylphenol derivatives

  • Thiophenol derivatives

  • Ester derivatives of phenol

Uniqueness: : What sets this compound apart is its specific combination of the trifluoromethyl group and the phenoxy structure, which imparts unique chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

methyl 2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3S/c1-11(2,10(16)17-3)18-8-4-6-9(7-5-8)19-12(13,14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDLSLKKLHSULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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